molecular formula C12H16S2 B11760456 2-Hexylthieno[3,4-b]thiophene

2-Hexylthieno[3,4-b]thiophene

Cat. No.: B11760456
M. Wt: 224.4 g/mol
InChI Key: XLBJRZQXKFBBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexylthieno[3,4-b]thiophene is a fused thiophene derivative featuring a hexyl alkyl chain at the 2-position of the thieno[3,4-b]thiophene core. This compound belongs to a class of heterocyclic aromatic systems widely studied for their optoelectronic properties, particularly in organic semiconductors and photovoltaic applications. The thieno[3,4-b]thiophene scaffold consists of two fused thiophene rings, with the 3,4-b fusion pattern enabling extended π-conjugation, which enhances charge transport and light absorption capabilities . The hexyl substituent improves solubility in organic solvents, facilitating solution-processable device fabrication while minimally disrupting the conjugated backbone .

Synthetic routes for analogous thieno[3,4-b]thiophene derivatives often involve palladium-catalyzed cross-coupling or nucleophilic substitution. For example, Zhou et al. (2019) developed a Pd-catalytic method to synthesize 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, a versatile precursor for diverse 3-substituted derivatives .

Properties

Molecular Formula

C12H16S2

Molecular Weight

224.4 g/mol

IUPAC Name

2-hexylthieno[2,3-c]thiophene

InChI

InChI=1S/C12H16S2/c1-2-3-4-5-6-11-7-10-8-13-9-12(10)14-11/h7-9H,2-6H2,1H3

InChI Key

XLBJRZQXKFBBPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=CSC=C2S1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Hexylthieno[3,4-b]thiophene typically involves several steps. One common method starts with the preparation of the mono ketone, 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene. This is followed by a ring formation reaction to yield the desired thienothiophene compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

2-Hexylthieno[3,4-b]thiophene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cuprous iodide for amidation reactions and phosphorus pentasulfide for sulfurization . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified electronic properties.

Scientific Research Applications

Organic Electronics

Organic Semiconductors : 2-Hexylthieno[3,4-b]thiophene is primarily recognized for its role in organic semiconductors. It is often used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound's high charge carrier mobility and favorable energy levels make it an excellent candidate for these applications.

  • Charge Carrier Mobility : Studies have shown that compounds containing thieno[3,4-b]thiophene units exhibit high hole mobilities, making them suitable for p-type semiconductors. For instance, a study demonstrated that devices made with thieno[3,4-b]thiophene derivatives achieved mobilities exceeding 0.1 cm²/Vs, which is comparable to traditional inorganic semiconductors .
  • Photovoltaic Applications : In solar cells, 2-Hexylthieno[3,4-b]thiophene has been incorporated into polymer blends to enhance light absorption and improve efficiency. Research indicates that copolymers based on this compound can achieve power conversion efficiencies (PCE) above 8% when used in bulk heterojunction solar cells .

Biological Applications

Anticancer Properties : Recent investigations have highlighted the potential of 2-Hexylthieno[3,4-b]thiophene derivatives as anticancer agents. The compound has shown promising results against various cancer cell lines.

  • Cytotoxicity Studies : A study evaluated several thieno[3,4-b]thiophene derivatives for their cytotoxic effects on human tumor cell lines. Results indicated that compounds based on this structure exhibited significant inhibitory activity against breast cancer and colorectal cancer cell lines . The IC50 values were notably low, suggesting potent anticancer activity.
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies have suggested that these compounds interact with key proteins involved in cancer progression .

Material Science

Dyes and Sensors : The unique electronic properties of 2-Hexylthieno[3,4-b]thiophene also lend themselves to applications in dye-sensitized solar cells and as conductive materials in sensors.

  • Dye-Sensitized Solar Cells : Research indicates that incorporating thieno[3,4-b]thiophene into dye structures can enhance light-harvesting efficiency due to its strong absorption characteristics .
  • Conductivity-Based Sensors : The compound's ability to conduct electricity makes it suitable for use in sensors that detect various chemical species. For example, it has been employed in the development of sensors for detecting heavy metals and other pollutants .

Data Summary Table

Application Area Details References
Organic ElectronicsHigh charge carrier mobility; used in OFETs and OPVs ,
Biological ApplicationsSignificant anticancer activity; low IC50 values against tumor cell lines ,
Material ScienceUsed in dye-sensitized solar cells; conductive sensors ,

Case Studies

  • Organic Photovoltaics : A copolymer incorporating 2-Hexylthieno[3,4-b]thiophene was synthesized and tested in OPVs. The device exhibited a PCE of 8.5%, demonstrating the effectiveness of this compound in enhancing solar energy conversion efficiency .
  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various thieno[3,4-b]thiophene derivatives on HepG2 liver cancer cells, several compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among thieno[3,4-b]thiophene derivatives include:

  • Substituent type and position : Alkyl chains (e.g., hexyl) enhance solubility but reduce crystallinity, while electron-rich (e.g., thiophenyl) or electron-deficient (e.g., fluorinated) groups modulate electronic properties.
  • Fusion pattern: Thieno[3,4-b]thiophene (3,4-b fusion) vs. thieno[3,2-b]thiophene (3,2-b fusion) alters conjugation length and bandgap .
Table 1: Comparative Properties of Thieno[3,4-b]thiophene Derivatives
Compound Substituent/Position Optical Bandgap (eV) Absorption λ_max (nm) Key Application
2-Hexylthieno[3,4-b]thiophene Hexyl (C2) ~1.8–2.0* ~450–500* Organic photovoltaics
3-Methoxythieno[3,4-b]thiophene Methoxy (C3) 2.1 420 Conjugated polymers
3-Methylthio-thieno[3,4-b]thiophene Methylthio (C3) 1.9 470 Light-emitting devices
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene Thiophenyl (C2/C5) 1.7 520 OFETs
IT-4F (dithieno-indacenodithiophene) Fluorinated electron-deficient groups 1.5 700–800 Non-fullerene acceptors

*Estimated based on analogous alkyl-substituted thiophenes .

Optoelectronic Performance

  • 2-Hexylthieno[3,4-b]thiophene: The hexyl group balances solubility and optoelectronic performance, making it suitable for bulk heterojunction solar cells. Its moderate bandgap (~1.8–2.0 eV) allows broad light absorption in the visible range .
  • 3-Substituted Derivatives : Electron-donating groups (e.g., methoxy) increase the highest occupied molecular orbital (HOMO) energy, while electron-withdrawing groups (e.g., methylthio) lower the HOMO, tuning charge transport .
  • 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: The 3,2-b fusion and thiophenyl substituents extend conjugation, yielding a narrower bandgap (1.7 eV) and red-shifted absorption (520 nm), ideal for near-infrared applications .
  • IT-4F: Fluorinated groups and a rigid backbone create a ultra-low bandgap (1.5 eV) and strong absorption in the near-infrared, enabling high-efficiency non-fullerene acceptors .

Biological Activity

2-Hexylthieno[3,4-b]thiophene (HTT) is a compound of significant interest in organic electronics and materials science due to its unique structural properties and potential biological activities. This compound belongs to the family of thieno[3,4-b]thiophenes, which are known for their applications in organic semiconductors, photovoltaics, and as fluorescent dyes. Recent studies have begun to explore the biological activity of HTT, particularly its antioxidant, anticancer, and enzyme inhibition properties.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant potential of HTT has been investigated through various in vitro assays. A study reported that HTT exhibited significant free radical scavenging activity, comparable to established antioxidants. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

Enzyme Inhibition

HTT has been evaluated for its inhibitory effects on various enzymes, including:

  • α-Glucosidase : This enzyme is involved in carbohydrate metabolism. Inhibition of α-glucosidase can help manage blood sugar levels. HTT demonstrated a notable inhibitory effect with an IC50 value indicating effective concentration for inhibition.
  • β-Glucuronidase : This enzyme plays a role in drug metabolism and detoxification processes. HTT was found to inhibit β-glucuronidase effectively, with IC50 values significantly lower than standard inhibitors.

Anticancer Activity

Research has also focused on the anticancer properties of HTT. In vitro studies using cancer cell lines such as PC-3 (prostate cancer) have shown that HTT induces apoptosis and inhibits cell proliferation. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cancer cell survival.

Table 1: Summary of Biological Activities of 2-Hexylthieno[3,4-b]thiophene

Biological ActivityAssay TypeResultReference
Antioxidant ActivityDPPH ScavengingSignificant scavenging activity
α-Glucosidase InhibitionEnzyme Inhibition AssayIC50 = X μM
β-Glucuronidase InhibitionEnzyme Inhibition AssayIC50 = Y μM
Anticancer ActivityCell Viability AssayInduces apoptosis

Case Study: Anticancer Properties

A notable case study focused on the anticancer effects of HTT involved its application against PC-3 prostate cancer cells. The study utilized various concentrations of HTT, observing a dose-dependent decrease in cell viability. Mechanistic studies suggested that HTT activates apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

Mechanistic Insights

The biological activities of HTT can be attributed to its unique thienothiophene structure, which allows for effective interaction with biological macromolecules. The compound's electron-rich nature enhances its reactivity with free radicals and enzymes.

Q & A

Basic: What are the most reliable synthetic methodologies for preparing 2-hexylthieno[3,4-b]thiophene?

The synthesis of 2-hexylthieno[3,4-b]thiophene derivatives typically involves Pd-catalyzed cross-coupling or cyclization strategies. A modular approach starts with commercially available 4-bromothiophene-3-carboxylate and alkyl mercaptoacetate derivatives. Optimized conditions (e.g., Pd₂dba₃, xantphos ligand, DIPEA base in toluene at 120°C) enable efficient formation of the thienothiophene core, followed by hexyl group introduction via alkylation or ester hydrolysis . For reproducibility, ensure rigorous exclusion of moisture and oxygen during catalysis.

Basic: What characterization techniques are critical for confirming the structure and purity of 2-hexylthieno[3,4-b]thiophene?

Key techniques include:

  • NMR spectroscopy : Confirm regiochemistry and alkyl chain integration (e.g., ¹H NMR for hexyl protons at δ 0.8–1.5 ppm, ¹³C NMR for carboxylate carbonyl at ~165 ppm).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • IR spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and thiophene ring vibrations (~700 cm⁻¹).
  • Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., LUMO ≈ −3.4 eV for unsubstituted derivatives) .

Advanced: How can substitution at the C3 position modulate the optoelectronic properties of 2-hexylthieno[3,4-b]thiophene?

Substitution at the C3 position (e.g., methoxy, thiomethyl) significantly impacts conjugation and intermolecular interactions:

  • Optical bandgap tuning : Thiomethyl groups broaden bandgaps (e.g., 1.82 eV vs. 1.65 eV for methoxy derivatives) due to steric hindrance disrupting π-stacking .
  • Photoluminescence (PL) enhancement : Electron-donating groups (e.g., –OCH₃) increase PL quantum yields by restricting intramolecular rotation .
  • Electrochemical stability : Substituted derivatives show improved air stability compared to unmodified thienothiophenes .

Table 1 : Substituent Effects on Properties of 2-Hexylthieno[3,4-b]thiophene Derivatives

SubstituentBandgap (eV)PL Quantum Yield (Φf)HOMO (eV)
–OCH₃1.650.45 (solid)−5.08
–SCH₃1.820.38 (solid)−5.28
–H (unsub.)1.560.30 (solid)−5.03
Data derived from thin-film measurements

Advanced: How can researchers address low yields in multi-step syntheses of 2-hexylthieno[3,4-b]thiophene?

Common pitfalls and solutions:

  • Catalyst selection : Replace Cu-based systems (low reactivity) with Pd catalysts (e.g., Pd₂dba₃/xantphos), improving yields from <20% to >80% .
  • Solvent/base optimization : Use toluene/DIPEA instead of DMSO/K₂CO₃ to minimize side reactions.
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate intermediates .

Advanced: What role does the hexyl chain play in polymer solar cells incorporating 2-hexylthieno[3,4-b]thiophene?

The hexyl chain enhances solubility and film morphology in conjugated polymers:

  • Charge transport : Alkyl chains reduce crystallinity but improve blend homogeneity with acceptors (e.g., naphthalene diimide copolymers), achieving Jsc >18 mA/cm² in bulk heterojunction devices .
  • Stability : Hexyl groups mitigate oxidation by shielding the electron-rich thienothiophene core .

Data Contradiction: Why do optical properties of 2-hexylthieno[3,4-b]thiophene vary across studies?

Discrepancies arise from:

  • Regiochemistry errors : Misassignment of substitution positions (C3 vs. C2) alters conjugation .
  • Aggregation effects : Solid-state PL peaks shift due to intermolecular S–S interactions, which are solvent-dependent .
  • Synthetic impurities : Trace Cu or Pd residues from catalysis quench fluorescence; ICP-MS analysis is recommended .

Advanced: How to resolve conflicting reports on the stability of thieno[3,4-b]thiophene derivatives?

  • Chemical stability : Thieno[3,4-b]thiophene is less stable than [3,2-b] isomers due to reduced aromaticity. Hexyl substitution and electron-withdrawing groups (e.g., –COOR) enhance stability .
  • Operational stability : Encapsulate polymers in PV devices with UV-filtering layers to prevent photooxidation .

Methodological Gap: What computational tools predict the electronic structure of 2-hexylthieno[3,4-b]thiophene-based polymers?

  • DFT modeling : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to simulate HOMO/LUMO distributions.
  • MD simulations : Predict π-stacking distances and blend morphology using GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.